Tricosa-3,6,9,12,15-pentaene
Description
Tricosa-3,6,9,12,15-pentaene is a 23-carbon unsaturated hydrocarbon featuring five conjugated double bonds at positions 3, 6, 9, 12, and 13. This polyene structure confers unique chemical properties, including heightened reactivity due to electron delocalization across the conjugated system.
Properties
CAS No. |
854201-94-8 |
|---|---|
Molecular Formula |
C23H38 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
tricosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C23H38/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19,22-23H,3-4,6,8-10,12,14-15,20-21H2,1-2H3 |
InChI Key |
WZOLXZVFYDHGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricosa-3,6,9,12,15-pentaene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyynes, which involves the selective reduction of triple bonds to double bonds under controlled conditions. Catalysts such as Lindlar’s catalyst are often used to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tricosa-3,6,9,12,15-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Further hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tricosa-3,6,9,12,15-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyenes and the effects of conjugation on chemical properties.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of lipid membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its role in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of Tricosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its multiple double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react to form various products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Tricosa-3,6,9,12,15-pentaene, enabling comparative analysis of their properties and applications:
Henicosa-1,6,9,12,15-pentaene
- Structure : A 21-carbon polyene with double bonds at positions 1, 6, 9, 12, and 15 and a terminal vinyl group (-CH=CH₂) .
- Key Differences :
- Chain Length : 21 vs. 23 carbons.
- Terminal Group : Vinyl (Henicosa) vs. methyl (-CH₃, Tricosa).
- Double Bond Positioning : Henicosa includes a terminal double bond (C1), absent in Tricosa.
- Implications :
- The vinyl group in Henicosa may increase electrophilic reactivity, while Tricosa’s methyl terminus enhances hydrophobicity.
- Chain length differences influence molecular weight (Henicosa: ~292 g/mol; Tricosa: ~320 g/mol) and solubility profiles.
3,6,9,12,15-Pentaenoic Acid
- Structure : A polyunsaturated fatty acid (PUFA) with a carboxyl group and double bonds at positions 3, 6, 9, 12, and 15 .
- Key Differences: Functional Group: Carboxylic acid (pentaenoic acid) vs. hydrocarbon chain (Tricosa). Biosynthetic Origin: Derived from linolenic acid , unlike Tricosa, which lacks reported biosynthetic pathways.
- Implications: Pentaenoic acid’s carboxyl group enables esterification into glycerophosphatides, critical for membrane fluidity. Biological Activity**: Exhibits growth-promoting properties in contrast to Tricosa’s undetermined bioactivity .
28-Membered Pentaene Macrolides (e.g., Fungichromin)
- Structure : Macrocyclic lactone rings with conjugated pentaene systems .
- Key Differences: Molecular Complexity: Fungichromin (C₃₉H₆₂O₁₃) is significantly larger and includes hydroxyl and glycosidic groups.
- Implications :
- The macrocyclic structure stabilizes the conjugated system, enhancing antifungal efficacy.
- Tricosa’s linear structure lacks the functional groups necessary for such biological interactions.
n-Tricosane (C₂₃H₄₈)
- Structure : A fully saturated 23-carbon alkane .
- Key Differences: Saturation: No double bonds vs. five double bonds in Tricosa. Physical Properties: Higher melting point (n-Tricosane: ~48°C) due to van der Waals interactions; Tricosa’s conjugated system likely reduces rigidity.
- Implications :
- n-Tricosane’s saturation makes it more stable but less reactive than Tricosa.
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Reactivity : The conjugated double bonds in this compound suggest susceptibility to oxidation and electrophilic addition, akin to other polyenes .
- Biological Potential: While lacking the bioactivity of pentaene macrolides , Tricosa’s structure may serve as a scaffold for synthetic analogs with tailored properties.
- Ecological Roles: Similar algal polyenes in Lobophora spp.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
